molecular formula C18H23N5O2 B4989820 (3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide

(3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide

Cat. No.: B4989820
M. Wt: 341.4 g/mol
InChI Key: DZWICQMAIHPFJO-IRXDYDNUSA-N
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Description

(3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a pyrazine moiety, and a carboxamide group, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the pyrazine and carboxamide groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.

    Attachment of the Pyrazine Moiety: This can be done through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step typically involves amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrazine moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

(3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine-based compounds and pyrazine derivatives.

Uniqueness

  • The unique combination of the pyrrolidine ring, hydroxy group, pyrazine moiety, and carboxamide group in this compound provides it with distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

IUPAC Name

(3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-5-3-4-6-15(13)21-18(25)23-11-16(17(24)12-23)22(2)10-14-9-19-7-8-20-14/h3-9,16-17,24H,10-12H2,1-2H3,(H,21,25)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWICQMAIHPFJO-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CC(C(C2)O)N(C)CC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)N2C[C@@H]([C@H](C2)O)N(C)CC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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